molecular formula C21H20O10 B13761594 3-alpha-l-Rhamnofuranosyloxy-5,7,4'-trihydroxyflavone CAS No. 5041-73-6

3-alpha-l-Rhamnofuranosyloxy-5,7,4'-trihydroxyflavone

Cat. No.: B13761594
CAS No.: 5041-73-6
M. Wt: 432.4 g/mol
InChI Key: FFFIPDPCGREKEW-JMBFVMJTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Apigenin can be synthesized through several methods. One common approach involves the cyclization of chalcones. For instance, the reaction of 2’,4’,6’-trihydroxyacetophenone with benzaldehyde in the presence of a base forms a chalcone intermediate, which is then cyclized to produce apigenin .

Industrial Production Methods

Industrial production of apigenin often involves extraction from plant sources. The plant material is typically dried, ground, and subjected to solvent extraction using ethanol or methanol. The extract is then purified through various chromatographic techniques to isolate apigenin .

Chemical Reactions Analysis

Types of Reactions

Apigenin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Dihydroflavonoids

    Substitution: Acacetin

Scientific Research Applications

Apigenin has a wide range of scientific research applications:

Mechanism of Action

Apigenin exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apigenin is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its ability to modulate multiple signaling pathways makes it a versatile compound in scientific research .

Properties

CAS No.

5041-73-6

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

3-[(2S,3R,4S,5S)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C21H20O10/c1-8(22)18-16(27)17(28)21(30-18)31-20-15(26)14-12(25)6-11(24)7-13(14)29-19(20)9-2-4-10(23)5-3-9/h2-8,16-18,21-25,27-28H,1H3/t8-,16-,17+,18-,21-/m0/s1

InChI Key

FFFIPDPCGREKEW-JMBFVMJTSA-N

Isomeric SMILES

C[C@@H]([C@H]1[C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Origin of Product

United States

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